molecular formula C10H15N3O2 B2915859 2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole CAS No. 2361609-67-6

2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole

Cat. No. B2915859
CAS RN: 2361609-67-6
M. Wt: 209.249
InChI Key: AXWYPKSQAUOUCG-XVKPBYJWSA-N
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Description

The compound “2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains an azabicycloheptane ring, which is a type of nitrogen-containing heterocycle . This structure is a central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar azabicyclo structures often involves enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the azabicycloheptane and 1,3,4-oxadiazole rings could potentially undergo various transformations under the right conditions .

Scientific Research Applications

Synthesis and Antimicrobial Assessment

Compounds containing the 1,2,4-oxadiazole moiety, similar to the structure , have been synthesized and assessed for antimicrobial properties. These compounds exhibit a range of activities against bacterial and fungal pathogens, highlighting their potential in pharmaceutical applications to combat infectious diseases (Krishna et al., 2015). Further studies explore the synthesis of novel oxadiazole derivatives, demonstrating their effectiveness as antibacterial agents, which underscores the versatility and potential of such structures in developing new antimicrobials (Parameshwar et al., 2017).

Anti-Protozoal Activity

The synthesis of novel dihydropyrrolo[3,4-d][1,2,3]triazoles incorporating the oxadiazole unit has shown promising anti-protozoal activity. This highlights the compound's potential in contributing to new treatments for protozoal infections, further expanding its application in the medicinal chemistry field (Dürüst et al., 2012).

Muscarinic Activities

Research into the synthesis of heterocyclic analogues of epibatidine, which involves structures related to the query compound, has provided insights into their reactivity and potential applications in synthesizing compounds with muscarinic activities. This research offers a pathway to developing new therapeutic agents targeting the muscarinic receptors (Gómez-Sánchez et al., 2008).

Broad Biological Activity and Applications

Oxadiazoles, including those similar to the specified chemical, have been explored for their wide range of biological activities and applications in medicinal chemistry. This research encompasses the synthesis methods, biological activities, and applications of oxadiazoles in various branches of chemistry, demonstrating their significance beyond antimicrobial and anti-protozoal activities (Filho et al., 2023).

Future Directions

Future research could focus on exploring the potential biological activities of this compound, given its structural similarity to tropane alkaloids . Additionally, developing efficient and stereoselective synthetic methods for this type of compound could also be a valuable area of study .

properties

IUPAC Name

2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-(methoxymethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-14-6-8-12-13-9(15-8)10-4-2-7(10)3-5-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWYPKSQAUOUCG-XVKPBYJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN=C(O1)C23CCC2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=NN=C(O1)[C@]23CC[C@H]2CCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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